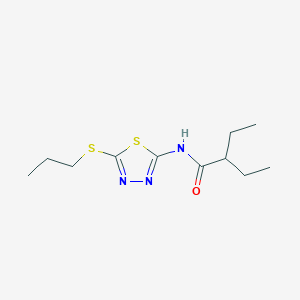

2-ethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)butanamide

Descripción

2-ethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)butanamide is a thiadiazole-based compound characterized by a 1,3,4-thiadiazole core substituted with a propylthio group at position 5 and a butanamide moiety at position 2. The butanamide chain features a branching ethyl group at the β-carbon, which may influence its solubility and steric interactions. Thiadiazoles are heterocyclic systems known for their diverse biological activities, including antimicrobial, antifungal, and plant growth-regulating properties . Synthesis likely involves cyclization of thiosemicarbazide derivatives under acidic conditions, as seen in related thiadiazole preparations (e.g., POCl3-mediated reactions) .

Propiedades

IUPAC Name |

2-ethyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3OS2/c1-4-7-16-11-14-13-10(17-11)12-9(15)8(5-2)6-3/h8H,4-7H2,1-3H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDKBWPBFGPNHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(S1)NC(=O)C(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)butanamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Propylthio Group: The propylthio group can be introduced by reacting the thiadiazole intermediate with propylthiol in the presence of a suitable catalyst.

Attachment of the Butanamide Moiety: The final step involves the acylation of the thiadiazole derivative with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl group, converting the amide to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiadiazole derivatives.

Aplicaciones Científicas De Investigación

Biological Applications

1. Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit notable antimicrobial properties. For instance, derivatives of thiadiazole have been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted that modifications to the thiadiazole structure can enhance its efficacy against resistant strains .

2. Anticancer Potential

Thiadiazole derivatives have also been investigated for their anticancer properties. Molecular docking studies suggest that these compounds may act as inhibitors of specific enzymes involved in cancer progression, such as 5-lipoxygenase. This inhibition pathway is crucial in the development of anti-inflammatory and anticancer therapies .

3. Anti-inflammatory Effects

In silico studies have demonstrated that certain derivatives can effectively inhibit inflammatory pathways. The compound's ability to modulate inflammatory responses makes it a candidate for further development in treating chronic inflammatory diseases .

Agricultural Applications

1. Plant Growth Regulators

Thiadiazole compounds are being explored as plant growth regulators due to their ability to influence plant metabolism and growth processes. Research has shown that these compounds can enhance resistance to pests and diseases in crops, thereby improving yield and quality .

2. Pesticidal Properties

The compound's structure allows it to interact with biological systems in plants, making it effective against various agricultural pests. Studies have documented its efficacy in controlling fungal infections and insect pests, suggesting potential use in integrated pest management systems .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiadiazole derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The research involved synthesizing various derivatives and evaluating their activity through minimum inhibitory concentration (MIC) assays, revealing promising candidates for drug development .

Case Study 2: Anticancer Activity

In another investigation focusing on breast cancer cell lines, several thiadiazole derivatives were tested for cytotoxicity using the Sulforhodamine B assay. Results indicated that specific modifications to the thiadiazole structure enhanced selectivity towards cancer cells while sparing normal cells .

Mecanismo De Acción

The mechanism of action of 2-ethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can affect various biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression.

Comparación Con Compuestos Similares

3-ethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 310416-34-3)

This compound shares the 1,3,4-thiadiazole core but differs in substituents:

- Benzamide vs. butanamide : The aromatic benzamide group may enhance π-π stacking interactions, whereas the aliphatic butanamide in the target compound could improve lipid solubility.

- Ethoxy group vs.

Bioactivity : The benzamide derivative’s bioactivity is uncharacterized, but similar thiadiazoles exhibit herbicidal and antifungal effects .

5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine

Synthesized via POCl3-mediated cyclization , this analog features a phenylpropyl group and chlorophenylamine substituent.

Functional Analogues

N-5-tetrazolyl-N′-aroyl ureas

These tetrazole-urea hybrids exhibit plant growth-regulating activity (e.g., compound 2h and 2j showed cytokinin and auxin-like effects). Unlike the target compound, their tetrazole ring provides a planar, electron-rich system for receptor binding, while the urea linker enhances hydrogen-bonding.

N-(1H-3-carboxy-1,2,4-triazol-5-yl)-N′-aroxyacetyl ureas

Triazole-containing analogs demonstrated growth-promoting activity, attributed to the carboxyl group’s acidity (pKa ~3–4) and the aroxyacetyl chain’s flexibility. The target compound’s thiadiazole core is less polar than triazoles, which may alter membrane permeability.

Physical and Chemical Properties

The target compound’s predicted higher molar mass (~297.4 vs. 291.37 g/mol) and sulfur content (two S atoms vs. one) suggest greater density and lower aqueous solubility than the benzamide analog . The propylthio group’s electron-withdrawing nature may lower pKa compared to ethoxy-substituted derivatives.

Bioactivity Insights

While direct studies are lacking, thiadiazole derivatives are associated with herbicidal and antifungal activity , and urea/triazole analogs show plant growth regulation . The target compound’s amide and thioether groups may synergize for enzyme inhibition or receptor modulation.

Actividad Biológica

2-Ethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)butanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: with a molecular weight of 255.38 g/mol. The structure features a thiadiazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 2,5-dimercapto-1,3,4-thiadiazole. The general synthetic pathway includes:

- Alkylation : Reacting 2,5-dimercapto-1,3,4-thiadiazole with ethyl bromobutyrate in a suitable solvent (e.g., DMF) using a base.

- Formation of Amide : Subsequent reaction with propylamine to form the desired amide linkage.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines including HeLa and MCF-7. The IC50 values for these compounds were notably lower compared to standard chemotherapeutics like Sorafenib .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5d | HeLa | 0.37 |

| 5g | HeLa | 0.73 |

| 5k | HeLa | 0.95 |

| Sorafenib | HeLa | 7.91 |

Flow cytometry analysis revealed that these compounds induced apoptotic cell death and arrested the cell cycle at the sub-G1 phase .

Antimicrobial and Anti-inflammatory Activities

In addition to anticancer properties, derivatives of thiadiazoles have been screened for antimicrobial and anti-inflammatory activities. Some compounds exhibited significant inhibition against bacterial strains and showed potential as analgesics .

The proposed mechanisms by which thiadiazole derivatives exert their biological effects include:

- Inhibition of Cell Proliferation : Compounds interfere with cellular signaling pathways that promote cancer cell growth.

- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.

- Antimicrobial Action : Disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Case Studies

Several studies have focused on the synthesis and evaluation of related thiadiazole compounds:

- Study on Anticancer Activity : A series of benzylthio derivatives were synthesized and tested against multiple cancer cell lines, showing promising results similar to those observed for this compound .

- Antiparasitic Activity : Research indicated that some thiadiazoles exhibited activity against parasitic infections, suggesting a broader therapeutic potential beyond oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.